N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary based on the starting materials and the conditions under which the reactions are carried out.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility in various solvents, stability under different conditions, etc.Scientific Research Applications
Antiallergy and Antihistamine Activity
Compounds with structures similar to the one mentioned have been synthesized and evaluated for antiallergy activities. For instance, derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have shown activity in assays used to detect compounds with antiallergic activity, such as the passive foot anaphylaxis (PFA) assay (Walsh et al., 1990). This indicates the potential of such compounds to contribute to the development of new antiallergic medications.
Antimicrobial and Antitumor Activity
Derivatives of piperazine, a core structure in the compound , have been explored for their antimicrobial and antitumor activities. For example, 1-Phenyl-4-substituted phthalazine derivatives were synthesized and showed significant antitumor activities against various cancer cell lines (Xin et al., 2018). Additionally, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and displayed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Neuroprotection and Antipsychotic Activity
Compounds related to the structure have also been investigated for their neuroprotective and antipsychotic potentials. For instance, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester was studied for its multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease, showing inhibition of acetylcholinesterase activity and neuroprotection against toxicity (Lecanu et al., 2010).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, further studies that can be done to understand it better, etc.
Please consult with a chemistry professional or a relevant database for more specific information. It’s also important to follow all safety protocols when handling chemicals.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-22-5-4-6-27(19-22)36-21-29(35)31-20-28(23-7-11-25(12-8-23)32(2)3)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h4-14,19,28H,15-18,20-21H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLCGWFDTKPEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide |
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